molecular formula C13H13N3O3S B378756 2-((3-Cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide CAS No. 316358-10-8

2-((3-Cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide

Cat. No.: B378756
CAS No.: 316358-10-8
M. Wt: 291.33g/mol
InChI Key: FUPKGLPDLTYEKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is aromatic and planar, while the tetrahydropyridine ring would have a puckered conformation. The cyano and acetamide groups would add polarity to the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the cyano and acetamide groups would likely make the compound polar and potentially soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with specific biological targets to exert its effects. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, for example, it could be further optimized and studied as a potential drug .

Properties

IUPAC Name

2-[[5-cyano-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-7-2-3-10(19-7)8-4-12(18)16-13(9(8)5-14)20-6-11(15)17/h2-3,8H,4,6H2,1H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPKGLPDLTYEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=O)NC(=C2C#N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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